Diethyl 2-amino-6-(2-isonicotinoylhydrazino)-3,5-pyridinedicarboxylate
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Overview
Description
Diethyl 2-amino-6-(2-isonicotinoylhydrazino)-3,5-pyridinedicarboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a pyridine ring substituted with amino, hydrazino, and ester functional groups, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-amino-6-(2-isonicotinoylhydrazino)-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Core: The pyridine ring can be constructed via a condensation reaction involving suitable precursors such as diethyl malonate and an appropriate aldehyde under basic conditions.
Introduction of Amino and Ester Groups: Amination and esterification reactions are employed to introduce the amino and ester functionalities onto the pyridine ring.
Hydrazino Substitution: The final step involves the reaction of the intermediate compound with isonicotinic acid hydrazide to introduce the hydrazino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-amino-6-(2-isonicotinoylhydrazino)-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The amino and hydrazino groups can be oxidized to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the hydrazino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydrazino sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
Diethyl 2-amino-6-(2-isonicotinoylhydrazino)-3,5-pyridinedicarboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be incorporated into polymers or used to create novel materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 2-amino-6-(2-isonicotinoylhydrazino)-3,5-pyridinedicarboxylate involves its interaction with biological targets such as enzymes or receptors. The hydrazino group can form covalent bonds with active site residues, while the pyridine ring can engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-amino-3,5-pyridinedicarboxylate: Lacks the hydrazino and isonicotinoyl groups, making it less versatile in biological applications.
2-Amino-6-(2-isonicotinoylhydrazino)-3,5-pyridinedicarboxylic acid: Similar structure but with carboxylic acid groups instead of esters, affecting its solubility and reactivity.
Uniqueness
Diethyl 2-amino-6-(2-isonicotinoylhydrazino)-3,5-pyridinedicarboxylate is unique due to the presence of both hydrazino and isonicotinoyl groups, which enhance its reactivity and potential for forming diverse chemical and biological interactions. This makes it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
diethyl 2-amino-6-[2-(pyridine-4-carbonyl)hydrazinyl]pyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5/c1-3-26-16(24)11-9-12(17(25)27-4-2)14(20-13(11)18)21-22-15(23)10-5-7-19-8-6-10/h5-9H,3-4H2,1-2H3,(H,22,23)(H3,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMABBMGVNQFAMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1N)NNC(=O)C2=CC=NC=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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